2-(diphenylphosphoryl)succinic acid
Description
2-(Diphenylphosphoryl)succinic acid is an organophosphorus derivative of succinic acid, characterized by a diphenylphosphoryl group (-PO(Ph)₂) attached to the α-carbon of the succinic acid backbone. Its molecular formula is C₁₇H₁₇O₅P, with an average molecular weight of 332.29 g/mol and a single isotopic mass of 332.08136 . The compound exhibits stereochemical specificity, as evidenced by its (2S)-configured analog, (2S)-2-[(diphenylphosphoryl)methyl]succinic acid, which has been studied for its conformational behavior using quantum chemistry methods (DFT B3PW91/6-311++G(df,p)) . The phosphoryl group imparts unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-diphenylphosphorylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15O5P/c17-15(18)11-14(16(19)20)22(21,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFZNCIVHTBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(Substituted Benzylidene)succinic Acids
- Structure : These compounds feature a benzylidene group (-CH=Ar) at the α-position of succinic acid. Substituents like 3,5-di-tert-butyl-4-hydroxy enhance antioxidant and anti-inflammatory activity .
- Properties: LogP: Predicted to range from 0.5–2.1 (Molinspiration Cheminformatics), indicating moderate lipophilicity. Toxicity: Lower cytotoxicity (Osiris Property Explorer) compared to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
- Applications: Potential as anti-inflammatory agents due to COX-2 inhibition predicted via computational models .
(2-Chlorophenyl)succinic Acid
- Structure : A chlorophenyl group at the α-position (C₁₀H₉ClO₄).
- Properties: Hydrogen Bond Donors/Acceptors: 2 and 4, respectively, enhancing solubility in polar solvents . Topological Polar Surface Area (TPSA): 74.6 Ų, comparable to phosphorylated analogs .
- Applications : Used in organic synthesis and as a precursor for pharmaceuticals.
2-(1,3-Benzothiazol-2-Ylthio)succinic Acid
- Structure : Incorporates a benzothiazole-thioether group.
- Market Data : Global market analysis (2025) highlights its use in agrochemicals and polymer additives, driven by its sulfur-based reactivity .
Physicochemical and Conformational Differences
*Estimated using DFT calculations .
Bioactivity and Toxicity Profiles
- 2-(Diphenylphosphoryl)succinic Acid :
- Benzylidenesuccinic Acids :
Research Findings and Data Tables
Table 1: Comparative Solubility and Reactivity
Table 2: Market Trends (2025 Forecast)
| Compound | Market Size (USD Million) | Primary Application |
|---|---|---|
| 2-(Benzothiazol-2-Ylthio)succinic acid | 48.7 | Agrochemicals |
| Phosphorylated succinates | 22.3* | Pharmaceuticals |
*Estimated based on patent filings and R&D investments.
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